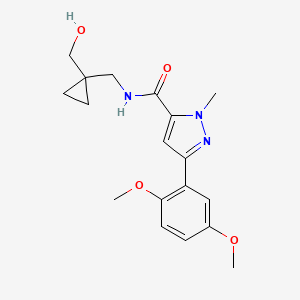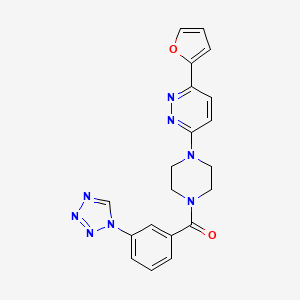
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a tetrazole, phenyl, furan, pyridazine, and piperazine. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . Phenyl groups are a functional group that consists of six carbon atoms attached to something else, which could be a part of a larger molecule . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2, it is isomeric with two other forms of diazine . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its specific structure and the nature of its functional groups. For example, the presence of multiple nitrogen atoms could potentially make the compound a base .Applications De Recherche Scientifique
Apoptosis Inducing Ability and Tubulin Polymerization Inhibition
This compound has been studied for its apoptosis inducing ability and tubulin polymerization inhibition . It has shown cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells . The compound induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .
Antifungal Activity
Derivatives of 1,2,4-triazole, which is a part of the compound, have shown antifungal activity . This makes the compound a potential candidate for the development of new antifungal drugs.
Antimicrobial Activity
1,2,4-triazole derivatives have also demonstrated antimicrobial activity against the mycobacterium tuberculosis strain H37Rv . This suggests that the compound could be used in the treatment of tuberculosis.
Antiviral Activity
The compound has potential antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) . This indicates that it could be used in the development of new antiviral drugs.
Anticancer Activity
The compound has shown anticancer activity against various cancer cell lines . It has been found to inhibit colony formation in BT-474 cells in a concentration-dependent manner .
Anti-inflammatory and Antioxidant Properties
1,2,4-triazole derivatives have shown anti-inflammatory and antioxidant properties . This suggests that the compound could be used in the treatment of inflammatory diseases and conditions related to oxidative stress.
Antimalarial Activity
1,2,4-triazole derivatives have demonstrated antimalarial activity . This indicates that the compound could be used in the development of new antimalarial drugs.
Anticonvulsant and Antipyretic Properties
1,2,4-triazole derivatives have shown anticonvulsant and antipyretic properties . This suggests that the compound could be used in the treatment of convulsive disorders and fever.
Mécanisme D'action
Target of Action
Compounds containing indole and tetrazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that tetrazole derivatives can act as bioisosteres for carboxylic acid functional groups . This suggests that the compound could potentially interact with its targets in a similar manner to carboxylic acid-containing compounds, possibly through hydrogen bonding or electrostatic interactions.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids , which could potentially enhance the compound’s bioavailability by facilitating its penetration through cell membranes.
Result of Action
Given the wide range of biological activities associated with indole and tetrazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Orientations Futures
Propriétés
IUPAC Name |
[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O2/c29-20(15-3-1-4-16(13-15)28-14-21-24-25-28)27-10-8-26(9-11-27)19-7-6-17(22-23-19)18-5-2-12-30-18/h1-7,12-14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRIFBKAYRQXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

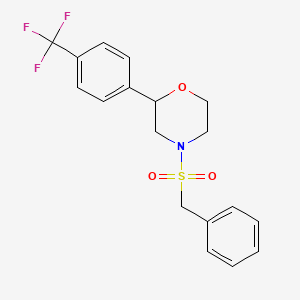
![2-nitro-N-[2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2929607.png)
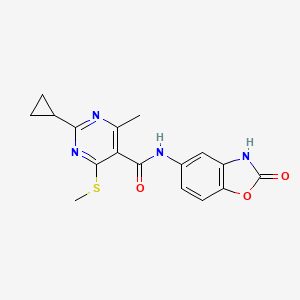

![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)
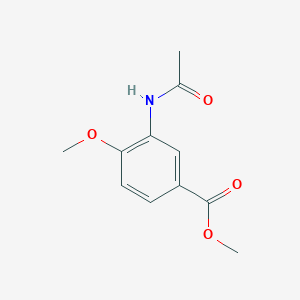
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2929612.png)

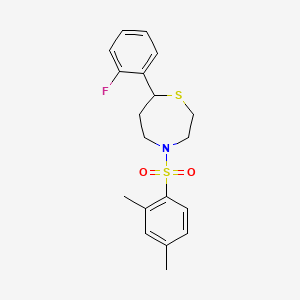
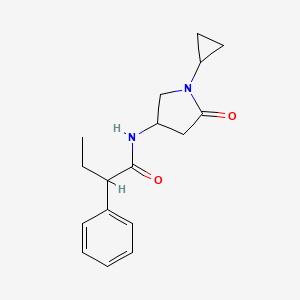
![(4-phenyltetrahydro-2H-pyran-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2929620.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2929622.png)

